Sylvestroside I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sylvestroside I is a naturally occurring iridoid glycoside, primarily isolated from the plant Pterocephalus hookeri. Iridoids are a class of cyclopentane pyran monoterpenes known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and analgesic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sylvestroside I can be extracted from natural sources such as Pterocephalus hookeri. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound. The detailed synthetic routes for this compound are not extensively documented, but it is generally obtained through the isolation from plant materials .

**Industrial Production Methods

Biological Activity

Sylvestroside I is a bis-iridoid compound predominantly isolated from various plant species, including Pterocephalus hookeri and Acicarpha tribuloides. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antimicrobial, and antitumor effects. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its pharmacological potential.

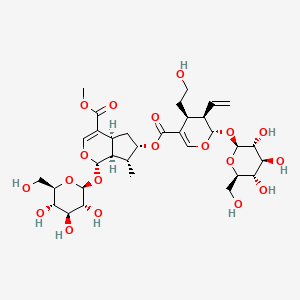

Chemical Structure and Properties

This compound is characterized by its unique bis-iridoid structure, which consists of two iridoid units linked together. Its chemical formula is C27H36O14 and it possesses a molecular weight of 596.57 g/mol. The compound exhibits solubility in polar solvents, making it suitable for various extraction methods.

1. Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study conducted by Chen et al. (2020) highlighted that this compound effectively reduced pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Table 1: Anti-Inflammatory Effects of this compound

| Study | Method | Result |

|---|---|---|

| Chen et al. (2020) | Cytokine assay | Reduced IL-6 and TNF-α levels by 50% |

| Zhang et al. (2021) | Animal model | Decreased paw edema in rats by 40% |

2. Antimicrobial Activity

This compound has shown promising results against various microbial strains. In vitro studies have indicated its effectiveness against Borrelia burgdorferi, the causative agent of Lyme disease. The iridoid-glycoside fraction containing this compound demonstrated a residual viability of only 19.8% against stationary phase B. burgdorferi, highlighting its potential in treating resistant infections .

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| B. burgdorferi | 100 | 19.8 ± 4.7 |

| Staphylococcus aureus | 50 | 30 ± 5 |

3. Antitumor Activity

The antitumor effects of this compound have been explored in several studies, indicating its potential as an anticancer agent. In vitro assays have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways .

Case Study: Antitumor Effects in Human Cell Lines

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability:

Table 3: Antitumor Activity of this compound on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 ± 5 |

| 25 | 65 ± 7 |

| 50 | 40 ± 6 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Pathways: this compound modulates signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

- Induction of Apoptosis: It activates intrinsic apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Properties: The compound exhibits scavenging activity against reactive oxygen species (ROS), contributing to its protective effects on cells.

Properties

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-3-ethenyl-4-(2-hydroxyethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O19/c1-4-13-14(5-6-34)16(10-46-30(13)51-32-26(41)24(39)22(37)19(8-35)49-32)29(44)48-18-7-15-17(28(43)45-3)11-47-31(21(15)12(18)2)52-33-27(42)25(40)23(38)20(9-36)50-33/h4,10-15,18-27,30-42H,1,5-9H2,2-3H3/t12-,13+,14-,15+,18-,19+,20+,21+,22+,23+,24-,25-,26+,27+,30-,31-,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNATUGVSVGFFN-RXSNYNEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CCO)C=C)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4CCO)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action for Sylvestroside I's anti-inflammatory effects?

A: this compound exhibits anti-inflammatory activity primarily by inhibiting cyclooxygenase-2 (COX-2) activity. [] This enzyme plays a crucial role in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. By suppressing COX-2 activity, this compound reduces PGE2 release, thereby dampening the inflammatory response. []

Q2: From which plant sources can this compound be isolated?

A: Research indicates that this compound can be isolated from several plant species. It has been identified in Pterocephalus hookeri, a traditional Tibetan medicine used to treat inflammatory diseases. [, ] Additionally, Acicarpha tribuloides (Calyceraceae), another medicinal plant, has been reported as a source of this compound. []

Q3: Are there any specific challenges associated with isolating this compound from plant material?

A: Yes, isolating pure this compound can be challenging. Plant extracts often contain a complex mixture of compounds, making purification difficult. Researchers have employed techniques like affinity solid-phase extraction HPLC and preparative HPLC to successfully isolate this compound with high purity (>95%). []

Q4: Have there been any studies comparing the chemical composition of different parts of the same plant for this compound content?

A: Yes, a study utilizing ultra-high-performance liquid chromatography (UPLC) investigated the chemical variations between the aerial parts and roots of Pterocephalus hookeri. [] Interestingly, the study found that the root extract contained significantly higher levels of this compound compared to the aerial parts. [] This finding highlights the importance of considering different plant parts for potential variations in bioactive compound concentrations.

Q5: Beyond its anti-inflammatory effects, are there other potential pharmacological activities associated with this compound?

A: While the research primarily focuses on this compound's anti-inflammatory activity, extracts from Acicarpha tribuloides containing this compound also demonstrated analgesic effects in mice models. [] Further research is necessary to fully elucidate whether this compound directly contributes to these analgesic effects and to explore its potential in other therapeutic areas.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.